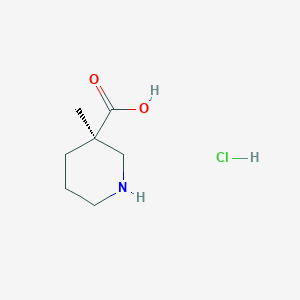

(R)-3-Methylpiperidine-3-carboxylic acid HCl

CAS No.:

Cat. No.: VC13623043

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO2 |

|---|---|

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | (3R)-3-methylpiperidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-7(6(9)10)3-2-4-8-5-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 |

| Standard InChI Key | KSMYDSAXTLQXCI-OGFXRTJISA-N |

| Isomeric SMILES | C[C@]1(CCCNC1)C(=O)O.Cl |

| SMILES | CC1(CCCNC1)C(=O)O.Cl |

| Canonical SMILES | CC1(CCCNC1)C(=O)O.Cl |

Introduction

Synthesis and Preparative Methods

General Synthetic Routes

The synthesis of (R)-3-methylpiperidine-3-carboxylic acid HCl typically involves:

-

Ring Closure: Formation of the piperidine core via cyclization reactions.

-

Functional Group Introduction: Addition of methyl and carboxylic acid groups.

-

Resolution: Chiral separation to isolate the (R)-enantiomer .

Example Protocol (Adapted from Analogous Compounds):

-

Step 1: Synthesize a precursor piperidine intermediate (e.g., via hydrogenation or cyclization).

-

Step 2: Introduce the carboxylic acid group via hydrolysis of a nitrile or ester (e.g., using HCl or NaOH) .

-

Step 3: Resolve the racemic mixture using chiral chromatography (e.g., SFC) or enzymatic methods .

-

Step 4: Convert the free acid to the hydrochloride salt.

Chiral Separation and Resolution

Chiral resolution is critical due to the compound’s stereochemistry. Methods include:

-

Chiral SFC: Using cellulose-based columns to separate enantiomers .

-

Enzymatic Resolution: Utilizing enzymes to selectively hydrolyze or acylate one enantiomer .

Biological Activity and Research Applications

Role in Drug Discovery

The compound serves as a versatile building block in medicinal chemistry:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume